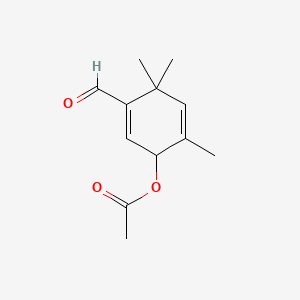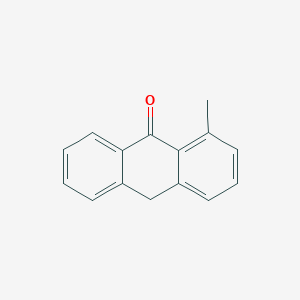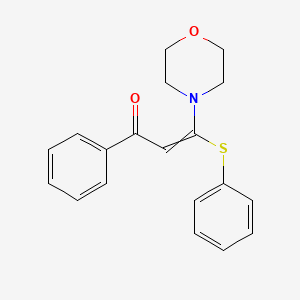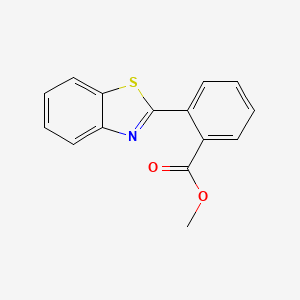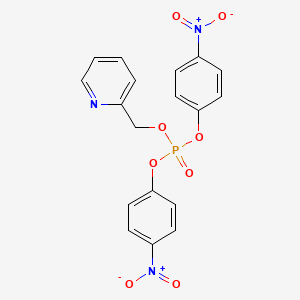
3-(Diethylamino)-4,4-dimethylpent-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)-4,4-dimethylpent-2-enal is an organic compound with a unique structure that includes a diethylamino group and a dimethylpent-2-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-4,4-dimethylpent-2-enal typically involves the reaction of diethylamine with a suitable aldehyde precursor. One common method is the condensation reaction between diethylamine and 4,4-dimethylpent-2-enal under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques, such as distillation and crystallization, may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-4,4-dimethylpent-2-enal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or other amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(Diethylamino)-4,4-dimethylpent-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(Diethylamino)-4,4-dimethylpent-2-enal exerts its effects involves interactions with specific molecular targets. The diethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The aldehyde group can undergo reactions that modify the compound’s structure and properties, affecting its behavior in various environments.
Comparison with Similar Compounds
Similar Compounds
3-Diethylaminophenol: This compound has a similar diethylamino group but differs in its overall structure and reactivity.
Diethylaminosulfur trifluoride: Another compound with a diethylamino group, used in different chemical reactions.
Uniqueness
3-(Diethylamino)-4,4-dimethylpent-2-enal is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
104185-85-5 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-(diethylamino)-4,4-dimethylpent-2-enal |
InChI |
InChI=1S/C11H21NO/c1-6-12(7-2)10(8-9-13)11(3,4)5/h8-9H,6-7H2,1-5H3 |
InChI Key |
DAWRLUIDBFHSRO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CC=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)
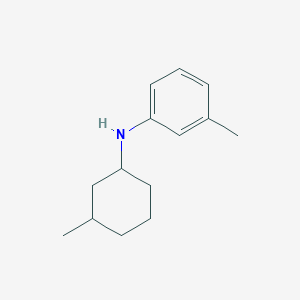
![N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide](/img/structure/B14322729.png)

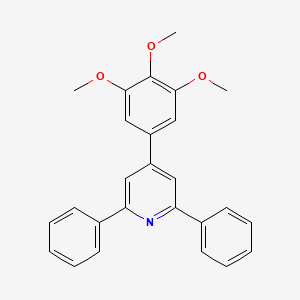
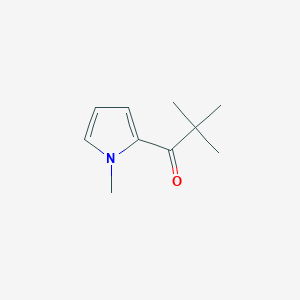
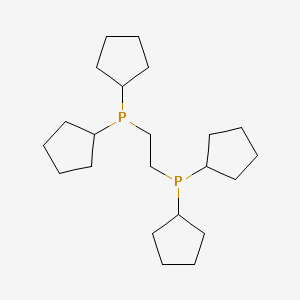
![4-(2-{3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propyl}-4-nitrophenoxy)-4-oxobutanoate](/img/structure/B14322765.png)
